3-Chloro-5-(2-methylpropoxy)phenol
Overview
Description
3-Chloro-5-(2-methylpropoxy)phenol is an organic compound with the molecular formula C10H13ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the third position and a 2-methylpropoxy group at the fifth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methylpropoxy)phenol can be achieved through several methods. One common approach involves the reaction of 3-chlorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the 2-methylpropoxy group.
Reaction Scheme:
3-Chlorophenol+2-Methylpropyl BromideK2CO3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-methylpropoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of 3-hydroxy-5-(2-methylpropoxy)phenol.
Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-5-(2-methylpropoxy)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methylpropoxy)phenol involves its interaction with cellular components. As an antimicrobial agent, it may disrupt cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylphenol
- 3-Chloro-4-methylphenol
- 3-Chloro-5-methylphenol
Comparison
3-Chloro-5-(2-methylpropoxy)phenol is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. Compared to other chlorinated phenols, this compound may exhibit different solubility, stability, and antimicrobial properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-chloro-5-(2-methylpropoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPASESMRYDVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288232 | |
Record name | Phenol, 3-chloro-5-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881296-04-3 | |
Record name | Phenol, 3-chloro-5-(2-methylpropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881296-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-chloro-5-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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